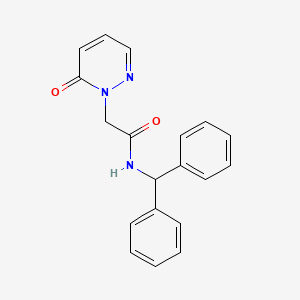![molecular formula C15H24ClNO B2449090 4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride CAS No. 1051919-41-5](/img/structure/B2449090.png)
4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C15H23NO•HCl and a molecular weight of 269.81 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is known for its structural complexity, which includes a piperidine ring substituted with a phenylpropoxy group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of 1,5-diaminopentane.
Substitution with Phenylpropoxy Group: The piperidine ring is then reacted with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate to introduce the phenylpropoxy group.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the piperidine ring and 3-phenylpropyl bromide.
Reaction Optimization: Optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and reaction time.
Purification and Crystallization: Purification of the final product through recrystallization or chromatography to ensure high purity suitable for research applications.
化学反応の分析
Types of Reactions
4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), sulfonates (e.g., tosyl chloride)
Major Products
Oxidation: Formation of ketones or carboxylic acids depending on the reaction conditions.
Reduction: Formation of reduced derivatives with saturated bonds.
Substitution: Formation of substituted piperidine or phenyl derivatives.
科学的研究の応用
4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Employed in studies involving receptor binding and neurotransmitter activity due to its structural similarity to certain bioactive compounds.
Medicine: Investigated for potential therapeutic applications, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpropoxy group can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. This interaction can influence various biochemical pathways, leading to changes in cellular function.
類似化合物との比較
Similar Compounds
4-[(3-Phenylpropoxy)methyl]piperidine: The base compound without the hydrochloride salt.
4-[(3-Phenylpropoxy)methyl]pyridine: A similar compound with a pyridine ring instead of piperidine.
3-Phenylpropylamine: A simpler compound with a similar phenylpropoxy group but lacking the piperidine ring.
Uniqueness
4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride is unique due to its specific structural features, which confer distinct biochemical properties. The presence of both the piperidine ring and the phenylpropoxy group allows for versatile interactions with biological targets, making it valuable in research and potential therapeutic applications.
特性
IUPAC Name |
4-(3-phenylpropoxymethyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-2-5-14(6-3-1)7-4-12-17-13-15-8-10-16-11-9-15;/h1-3,5-6,15-16H,4,7-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVUBRHIPOBESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COCCCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-benzyl-6-oxo-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2449008.png)


![Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]-](/img/structure/B2449012.png)


![(E)-3-Ethoxy-2-[4-(1H-pyrazol-5-ylsulfonyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2449016.png)


![tert-butyl N-{3-[(2,2,2-trifluoroethyl)amino]propyl}carbamate](/img/structure/B2449022.png)
![2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2449026.png)

![1-(3-{[7-Chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B2449029.png)

